molecular formula C13H17N5O3S B2606724 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine CAS No. 1706105-81-8

2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B2606724
CAS No.: 1706105-81-8
M. Wt: 323.37
InChI Key: AGUJPXLVDVRJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a 1,2,4-oxadiazole ring and a methanesulfonylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazine with a nitrile.

    Attachment of the methanesulfonylpiperidine moiety: This step involves the reaction of piperidine with methanesulfonyl chloride to form the methanesulfonylpiperidine, which is then coupled with the oxadiazole ring.

    Formation of the pyrazine ring: The final step involves the formation of the pyrazine ring, which can be achieved through various methods, including cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: Substitution reactions on the pyrazine ring can lead to a variety of substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structural features.

    Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group could play a role in binding to these targets, while the oxadiazole and pyrazine rings could contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar reactivity and applications.

    Pyrazine derivatives:

    Methanesulfonylpiperidine derivatives: These compounds share the methanesulfonylpiperidine moiety and may have similar biological activity.

Uniqueness

2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine is unique due to the combination of these three functional groups in a single molecule. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(1-methylsulfonylpiperidin-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-22(19,20)18-6-2-3-10(9-18)7-12-16-13(17-21-12)11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUJPXLVDVRJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.